

Technical Guide to Glyoxime: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glyoxime**

Cat. No.: **B048743**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **glyoxime**, detailing its chemical properties, synthesis, and primary applications. Recognizing the extensive research on its derivatives, this paper also includes a detailed case study on **dimethylglyoxime** to illustrate the functional applications of vic-dioximes in analytical chemistry. Furthermore, it touches upon the biochemically relevant glyoxalase pathway, which is associated with the metabolic precursor of **glyoxime**.

Core Properties of Glyoxime

Glyoxime is an organic compound and the simplest of the vic-dioximes. It is the dioxime of glyoxal.

Quantitative Data Summary

The fundamental chemical and physical properties of **glyoxime** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	557-30-2	[1] [2]
Molecular Formula	C ₂ H ₄ N ₂ O ₂	[1]
Molecular Weight	88.07 g/mol	[1] [2]
IUPAC Name	N'-(2-hydroxyiminoethylidene)hydroxylamine	[1]
Melting Point	178-180 °C	[2]
Synonyms	Glyoxal dioxime, Ethanodial dioxime	[1] [2]
Appearance	Beige solid	[2]
Solubility	Soluble in DMSO and water	[2]

Synthesis and Reactions

Experimental Protocol: Synthesis of Glyoxime

Glyoxime is typically synthesized through the condensation reaction of glyoxal with hydroxylamine.[\[3\]](#) The following protocol is a general representation of this synthesis.

Materials:

- Glyoxal (40% solution in water)
- Hydroxylammonium chloride
- Sodium hydroxide
- Distilled water
- Ethanol (for recrystallization)

Procedure:

- Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
- Dissolve hydroxylammonium chloride in the cooled sodium hydroxide solution to generate free hydroxylamine.
- Slowly add the 40% glyoxal solution to the hydroxylamine solution while maintaining a low temperature with continuous stirring.
- Allow the reaction mixture to stir for several hours at a controlled temperature.
- The resulting precipitate of **glyoxime** is collected by filtration.
- The crude **glyoxime** can be purified by recrystallization from a suitable solvent such as ethanol or water to yield the final product.

Key Chemical Reactions

Glyoxime's chemical reactivity is centered around its oxime groups and its capacity to act as a bidentate ligand. Key reactions include:

- Metal Complex Formation: As a vic-dioxime, **glyoxime** readily forms stable complexes with various transition metals, such as nickel, copper, and cobalt.^[3] This chelating property is fundamental to its use in coordination chemistry.
- Chlorination: **Glyoxime** can be chlorinated to produce dichloroglyoxime, a reagent used in organic synthesis.^{[3][4]}

Applications of Glyoxime

The primary applications of **glyoxime** are in the fields of coordination chemistry and synthetic chemistry.

- Coordination Chemistry: It serves as a bidentate ligand, coordinating through its two nitrogen atoms to form stable chelate rings with metal ions. These metal complexes are of interest in catalysis and materials science.^[3]
- Organic Synthesis: **Glyoxime** is a precursor for the synthesis of other nitrogen-containing compounds, such as dichloroglyoxime.^[3]

Case Study: Dimethylglyoxime in Analytical Chemistry

To provide a more detailed experimental context for the utility of vic-dioximes, this section focuses on the well-documented application of a close analogue, **dimethylglyoxime** (CAS: 95-45-4, Molecular Weight: 116.12 g/mol).^{[5][6]} **Dimethylglyoxime** is a highly selective and sensitive reagent for the gravimetric determination of nickel(II).^{[7][8][9]}

Quantitative Data for Dimethylglyoxime

Property	Value	Source(s)
CAS Number	95-45-4	[5][6]
Molecular Formula	C ₄ H ₈ N ₂ O ₂	[10][11]
Molecular Weight	116.12 g/mol	[5][11]
Appearance	White crystalline powder	[12]
Melting Point	240-241 °C	
Solubility	Poorly soluble in water; soluble in ethanol, methanol	[7]

Experimental Protocol: Gravimetric Determination of Nickel(II)

This protocol details the precipitation of nickel(II) ions from a solution using an alcoholic solution of **dimethylglyoxime**.

Materials:

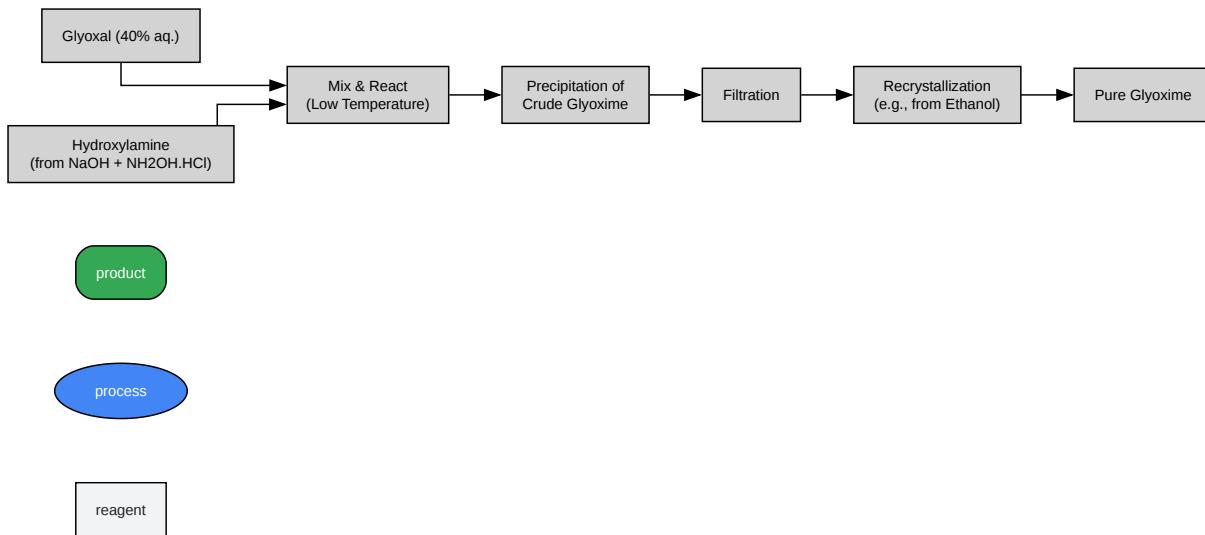
- Nickel(II) salt solution
- 1% (w/v) alcoholic solution of **dimethylglyoxime**
- Dilute ammonia solution
- Tartaric or citric acid (if interfering ions like iron(III) are present)

- Distilled water
- Sintered glass crucible

Procedure:

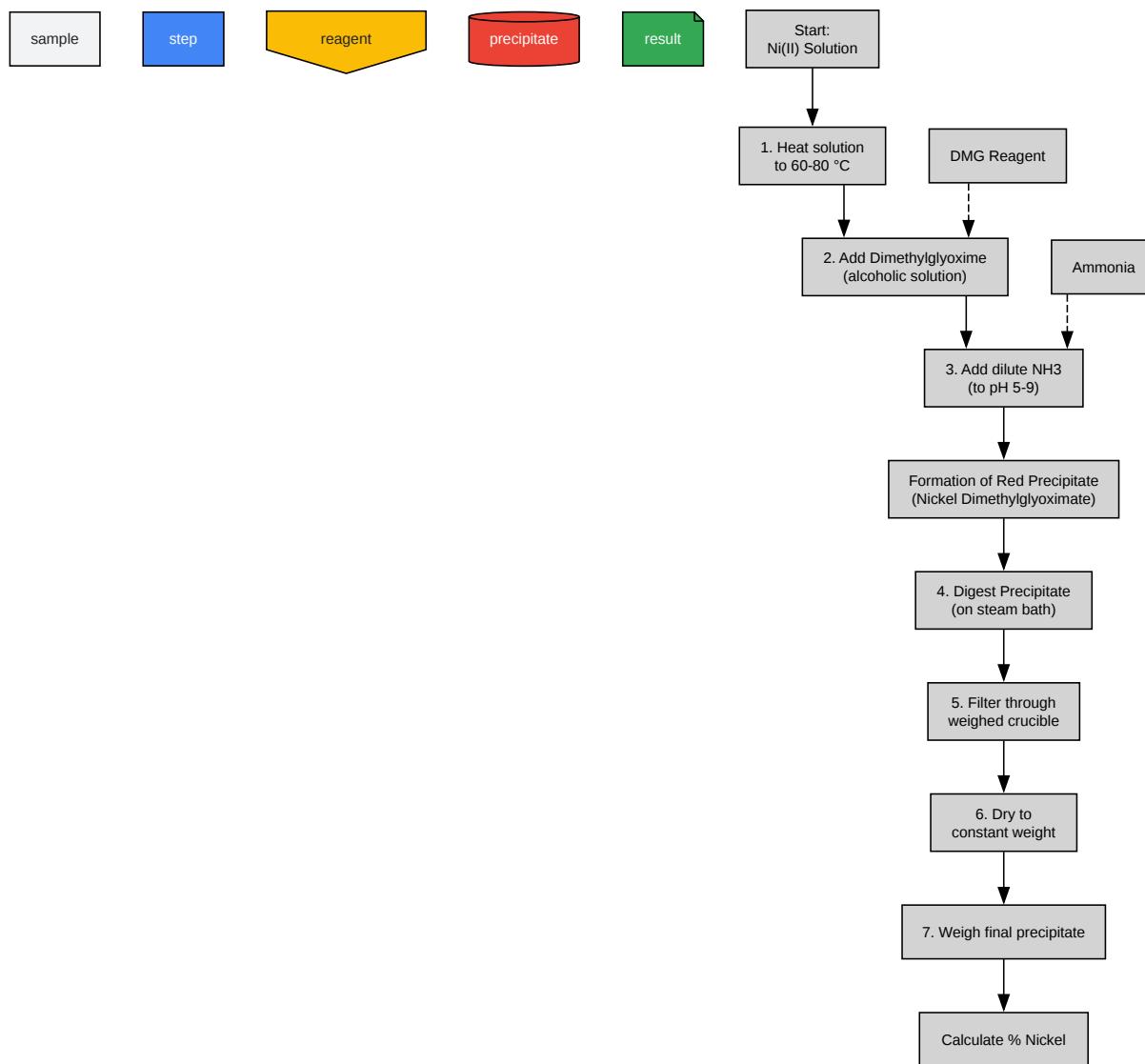
- Take a known volume of the nickel(II) solution in a beaker.
- If interfering ions such as Fe^{3+} are present, add tartaric or citric acid to keep them in solution.
- Dilute the solution with distilled water and heat to 60-80 °C.
- Add the 1% dimethylglyoxime solution in slight excess.
- Add dilute ammonia solution dropwise with constant stirring until the solution is slightly alkaline (pH 5-9) and a red precipitate forms.[13][14]
- Digest the precipitate by keeping the beaker on a steam bath for 30-60 minutes to encourage the formation of larger, more easily filterable particles.[15]
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible.
- Wash the precipitate with cold distilled water until the washings are free of chloride ions.
- Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.
- The weight of the nickel dimethylglyoximate precipitate can be used to calculate the amount of nickel in the original sample.

Associated Biochemical Pathways: The Glyoxalase System

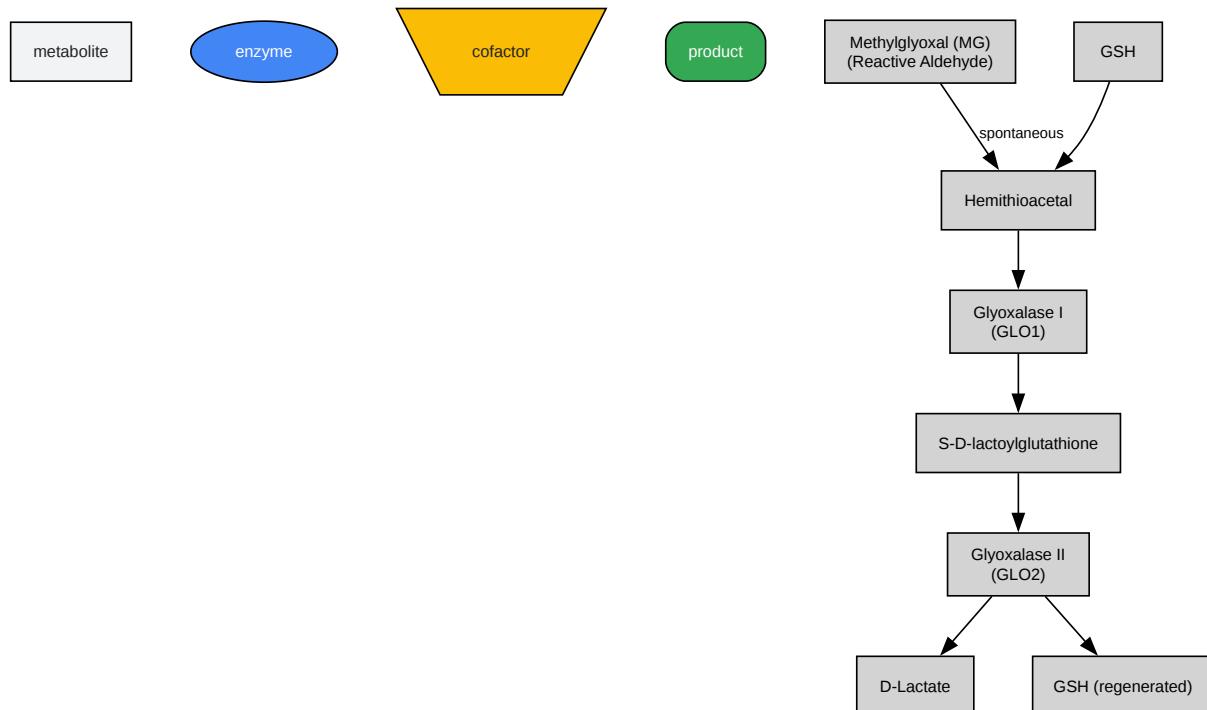

While **glyoxime** itself is not a direct component of known signaling pathways, its precursor, glyoxal, is a reactive dicarbonyl species. In biological systems, a related and highly studied dicarbonyl, methylglyoxal (MG), is detoxified by the glyoxalase system.[16][17] This pathway is

crucial for preventing cellular damage from reactive aldehydes and is implicated in various cellular signaling processes.[16][18]

The glyoxalase pathway consists of two main enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), which convert methylglyoxal into D-lactate in a glutathione (GSH)-dependent manner. [16][19] The activity of this pathway is linked to cellular stress responses and the regulation of metabolic processes.[16]


Visualizations

The following diagrams illustrate the logical and experimental workflows discussed in this guide.



[Click to download full resolution via product page](#)

A logical workflow for the synthesis of **Glyoxime**.

[Click to download full resolution via product page](#)

Experimental workflow for gravimetric analysis of Nickel.

[Click to download full resolution via product page](#)

The Glyoxalase detoxification pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyoxime | C2H4N2O2 | CID 135495951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GLYOXIME | 557-30-2 [chemicalbook.com]
- 3. Buy Glyoxime (EVT-1175196) | 557-30-2 [evitachem.com]
- 4. Item - A Chlorine Gas-Free Synthesis of Dichloroglyoxime - American Chemical Society - Figshare [acs.figshare.com]
- 5. Dimethylglyoxime ACS reagent, = 99 95-45-4 [sigmaaldrich.com]
- 6. Dimethylglyoxime | C4H8N2O2 | CID 135459645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Dimethylglyoxime:Uses,Reactions,Preparation_Chemicalbook [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. alphachemika.co [alphachemika.co]
- 12. chemiis.com [chemiis.com]
- 13. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. Determination of Nickel using Dimethylglyoxime - 911Metallurgist [911metallurgist.com]
- 16. What signals the glyoxalase pathway in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Glyoxalase system - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide to Glyoxime: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048743#glyoxime-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b048743#glyoxime-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com